Azido-PEG13-azide

PROTAC synthesis Click chemistry PEG linker

Researchers requiring a defined, mid-length PEG linker for PROTAC ternary complex optimization often face inconsistent conjugate performance from ill-chosen substitutes. Azido-PEG13-azide (MW 684.78, C28H56N6O13) eliminates this risk with a precise 13-unit spacer (~5-6 nm extended) that balances spatial reach and hydrophilicity. Its homobifunctional azide-azide architecture enables symmetric, biorthogonal CuAAC or SPAAC conjugation. - Provides consistent spatial separation critical for PROTAC efficacy; avoids steric hindrance of shorter linkers. - Simplifies procurement with guaranteed ≥98% purity and reliable cold-chain shipping. - Ensures batch-to-batch reproducibility for bioconjugation and biomaterial functionalization.

Molecular Formula C28H56N6O13
Molecular Weight 684.8 g/mol
Cat. No. B15073862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG13-azide
Molecular FormulaC28H56N6O13
Molecular Weight684.8 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C28H56N6O13/c29-33-31-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-32-34-30/h1-28H2
InChIKeyUHGFMSXOMZDCPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG13-azide for PROTAC Synthesis and Click Chemistry: Baseline Specifications and Procurement Data


Azido-PEG13-azide (Molecular Weight: 684.78 g/mol, Molecular Formula: C28H56N6O13) is a homobifunctional polyethylene glycol (PEG) linker featuring terminal azide (-N₃) groups at both ends of a PEG chain comprising 13 ethylene glycol (EG) repeating units . This compound serves as a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker and a click chemistry reagent, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules, as well as strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups [1]. The DMSO solubility of Azido-PEG13-azide is specified at 10 mM, which corresponds to approximately 6.85 mg/mL under standard conditions [2]. The compound is typically supplied as a pure powder with purity specifications exceeding 98%, and is intended exclusively for research use in the synthesis of PROTAC molecules, bioconjugation, and related click chemistry applications [3].

Why Generic Substitution of Azido-PEG13-azide with Other PEG Linkers Fails: Procurement and Application Risks


Generic substitution of Azido-PEG13-azide with shorter or chemically distinct PEG linkers poses significant risks in both research and industrial contexts due to the compound's specific molecular architecture. The 13-unit PEG spacer (approximately 5-6 nm in extended length) [1] provides a unique combination of spatial separation, hydrophilicity, and conformational flexibility that is not proportionally scalable. Shorter linkers (e.g., PEG4 or PEG6) offer reduced spatial reach and may introduce steric hindrance, while longer PEG chains can increase hydrodynamic volume and potentially alter conjugate pharmacokinetics . Furthermore, the homobifunctional azide-azide design enables symmetric, biorthogonal conjugation, a feature absent in heterobifunctional analogs (e.g., azide-amine or azide-acid linkers) . Simply substituting an azide-PEG-azide of a different chain length, or a heterobifunctional linker, will alter the spatial orientation, flexibility, solubility profile, and overall performance of the final conjugate, thereby compromising experimental reproducibility and product integrity.

Quantitative Evidence for Azido-PEG13-azide Differentiation: A Comparative Analysis Against PEG Linkers of Varying Lengths


PEG Chain Length and Spatial Separation: Azido-PEG13-azide vs. Shorter Homobifunctional Analogs

Azido-PEG13-azide contains a PEG chain of 13 ethylene glycol (EG) units, which directly dictates its extended length and spatial separation capabilities in conjugate molecules. In contrast, commonly available homobifunctional azide-PEG-azide linkers, such as Azido-PEG4-azide and Azido-PEG9-azide, possess only 4 and 9 EG units, respectively . This quantitative difference in EG units is the primary determinant of the linker's physical length, which is approximately 5-6 nm for a 13-unit PEG chain [1]. This increased length is critical for applications requiring a defined distance between two conjugated moieties, such as in the construction of PROTACs, where linker length is a key parameter for ternary complex formation and target degradation efficiency [2].

PROTAC synthesis Click chemistry PEG linker

Comparative Solubility in DMSO: Azido-PEG13-azide vs. Shorter Azide-PEG-Azide Linkers

While Azido-PEG13-azide exhibits a specified solubility of 10 mM in DMSO, which translates to approximately 6.85 mg/mL [1], shorter homobifunctional azide-PEG-azide linkers demonstrate significantly higher molar solubility in the same solvent. For instance, Azido-PEG2-azide is soluble up to 499.5 mM (100 mg/mL) in DMSO , and Azido-PEG3-azide is soluble up to 409.42 mM (100 mg/mL) . This inverse correlation between PEG chain length and molar solubility in DMSO is a key differentiator. The reduced solubility of the longer PEG13 linker in pure DMSO must be considered during experimental design, particularly for the preparation of concentrated stock solutions.

Solubility DMSO PEG linker

Molecular Weight and Hydrodynamic Volume: Impact on Conjugate Properties

The molecular weight of Azido-PEG13-azide is 684.78 g/mol, which is substantially higher than that of shorter homobifunctional azide-PEG-azide linkers, such as Azido-PEG4-azide (288.30 g/mol), Azido-PEG6-azide (376.41 g/mol), and Azido-PEG9-azide (508.57 g/mol) . This higher molecular weight, a direct consequence of the longer PEG chain, correlates with an increased hydrodynamic volume when conjugated to target molecules. In the context of PROTACs and other bioconjugates, this increase in molecular weight and hydrodynamic radius can significantly influence pharmacokinetic parameters, such as circulation half-life and renal clearance, as well as the spatial dynamics of protein-protein interactions .

Molecular weight Hydrodynamic volume PEGylation

Optimal Research and Industrial Application Scenarios for Azido-PEG13-azide


PROTAC Synthesis Requiring a Long, Flexible, and Biorthogonal Linker

Azido-PEG13-azide is ideally suited for the synthesis of PROTACs where a linker of intermediate-to-long length (13 EG units, ~5-6 nm) is required to bridge the target protein ligand and the E3 ligase ligand. Its extended length can help to overcome steric hindrance and optimize ternary complex formation, a key determinant of PROTAC efficacy . The homobifunctional azide groups enable symmetric, copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry conjugations, offering flexibility in synthetic routes [1].

Bioconjugation for Spatially Separated Multi-Modality Constructs

In the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) or multi-modal imaging probes, Azido-PEG13-azide provides a defined, hydrophilic spacer between two functional entities. The 13-unit PEG chain (MW 684.78 g/mol) offers a larger hydrodynamic volume compared to shorter PEG linkers, which can be exploited to modulate the pharmacokinetic profile of the conjugate or to minimize steric interference between large protein domains . Its dual azide functionality allows for the sequential or simultaneous attachment of two different payloads or targeting moieties via robust click chemistry [1].

Hydrogel Crosslinking and Surface Modification for Enhanced Hydrophilicity

Azido-PEG13-azide can serve as a hydrophilic, biorthogonal crosslinker for the fabrication of hydrogels or for the functionalization of surfaces in biosensor and biomaterial applications. The longer PEG13 spacer provides greater chain flexibility and enhanced surface hydrophilicity compared to shorter PEG linkers, which can improve biocompatibility and reduce non-specific protein adsorption . The terminal azide groups enable efficient, catalyst-free (SPAAC) crosslinking with strained alkynes, allowing for gelation or surface modification to occur under mild, aqueous conditions without the need for cytotoxic copper catalysts [1].

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